molecular formula C18H30O2 B140111 Linolenic acid CAS No. 463-40-1

Linolenic acid

Cat. No.: B140111
CAS No.: 463-40-1
M. Wt: 278.4 g/mol
InChI Key: DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Description

Linolenic acid is a polyunsaturated fatty acid (PUFA) with three double bonds. The most biologically significant form is α-linolenic acid (ALA), an omega-3 (n-3) fatty acid (18:3n-3) with double bonds at positions 9, 12, and 15 . ALA is an essential nutrient, meaning it cannot be synthesized by humans and must be obtained from dietary sources such as flaxseeds, chia seeds, walnuts, and certain plant oils .

ALA serves as a precursor for the biosynthesis of long-chain omega-3 PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are critical for brain function, cardiovascular health, and anti-inflammatory processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Linolenic Acid can be synthesized through the hydrolysis of oils rich in this compound, such as flaxseed oil. The hydrolysis process involves the use of lipase enzymes to break down the triglycerides into free fatty acids . Another method involves urea complexation at low temperatures to purify Alpha-Linolenic Acid from oils like Perilla frutescens var. japonica oil .

Industrial Production Methods: Industrially, Alpha-Linolenic Acid is often extracted from plant sources using methods like cold pressing and solvent extraction. Cold pressing involves mechanically pressing the seeds to extract the oil, which is then refined to obtain Alpha-Linolenic Acid. Solvent extraction uses solvents like hexane to dissolve the oil from the seeds, followed by refining processes to isolate the fatty acid .

Chemical Reactions Analysis

Types of Reactions: Alpha-Linolenic Acid undergoes various chemical reactions, including oxidation, reduction, and polymerization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cardiovascular Health

Dietary Benefits
Numerous studies have demonstrated the cardioprotective effects of ALA. A systematic review indicated that higher dietary intake of ALA is associated with a reduced risk of cardiovascular disease (CVD) and coronary heart disease (CHD). Specifically, a 1 g/day increase in ALA intake was linked to a 5% lower risk of all-cause mortality and CVD mortality .

Meta-Analysis Findings
A meta-analysis revealed that increasing dietary ALA is associated with a 10% reduction in total cardiovascular disease risk and a 20% reduction in fatal coronary heart disease . The following table summarizes the findings from various studies on ALA's impact on lipid profiles:

StudyPopulationALA Intake (g/day)Effect on Lipid ProfileOutcome
AlphaOmega TrialAdultsVariesReduced LDL cholesterol, triglyceridesTrend towards benefit
PREDIMED TrialMediterranean populationVariesImproved HDL levelsSignificant benefit
Lyon Diet Heart StudyPost-MI patientsVariesLowered total cholesterolSignificant benefit

Neurological Applications

Neuroprotective Effects
ALA has been identified as a potential neuroprotective agent. Research indicates that it can enhance levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and cognitive function . Chronic ALA treatment has shown to increase BDNF mRNA and protein levels in the cortex and hippocampus, suggesting its therapeutic potential for stroke recovery .

Case Study: this compound Deficiency
A notable case involved a six-year-old girl who experienced neurological deficits due to this compound deficiency while on a low ALA diet. Upon switching to a diet rich in this compound, her symptoms resolved, highlighting the importance of ALA for neurological health .

Cancer Research

Potential Anti-Cancer Properties
Recent studies have explored the role of ALA in cancer prevention and treatment. For instance, research on flaxseed (rich in ALA) has shown promise against ovarian cancer by influencing key signaling pathways involved in tumor growth . The following table outlines the findings related to the anti-cancer properties of ALA:

Study FocusFindings
Ovarian Cancer & FlaxseedIdentified phytochemicals that suppress tumor growth; ALA's role in modulating estrogen metabolism
Tumor SelectivityDeuterated γ-linolenic acid showed selective cytotoxicity towards tumor cells without affecting normal cells

Dietary Recommendations

Health Guidelines
The incorporation of ALA into diets is recommended for its numerous health benefits. It is found abundantly in sources such as flaxseeds, walnuts, and canola oil. Current dietary guidelines suggest an intake of approximately 1.6 g/day for men and 1.1 g/day for women to achieve optimal health benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Metabolic Features of Linolenic Acid and Related Compounds

Compound Double Bond Positions Omega Classification Primary Dietary Sources Key Physiological Roles
α-Linolenic acid (ALA) 9, 12, 15 n-3 (omega-3) Flaxseeds, chia seeds, walnuts Precursor to EPA/DHA; anti-inflammatory
Linoleic acid (LA) 9, 12 n-6 (omega-6) Sunflower oil, safflower oil Precursor to arachidonic acid; pro-inflammatory in excess
γ-Linolenic acid (GLA) 6, 9, 12 n-6 (omega-6) Borage oil, evening primrose oil Anti-inflammatory; modulates immune response
Stearidonic acid (SDA) 6, 9, 12, 15 n-3 (omega-3) Echium oil, genetically modified plants More efficient precursor to EPA than ALA

Notes:

  • ALA and GLA are structural isomers but belong to different omega families (n-3 vs. n-6), leading to divergent metabolic fates .
  • GLA is a metabolite of LA and exhibits distinct biological activity, such as inducing proteinase inhibitors in plants (unlike ALA) .

Metabolic Pathways and Efficiency

Table 2: Conversion Efficiency of ALA to Long-Chain PUFAs in Humans

Metabolic Step Conversion Efficiency
ALA → EPA ~0.2%
EPA → DHA ~37%
Total ALA → DHA <0.1%

This inefficiency underscores the need for direct dietary intake of EPA and DHA (e.g., from fish oil) to meet physiological requirements .

Health Impacts and Clinical Evidence

Cardiovascular Health:

  • ALA : Reduces cardiovascular disease risk by lowering triglycerides and improving endothelial function .
  • LA : In moderate amounts, supports lipid metabolism but may promote inflammation when consumed in excess .
  • GLA : Demonstrates anti-inflammatory effects in conditions like rheumatoid arthritis .

Table 3: Fatty Acid Composition in Selected Oils (Relative %)

Source ALA LA GLA Oleic Acid Reference
Peony Seed Oil 32–44% 20–42% ND 21–30%
Salmon Bone Oil 13.4% 14.6% ND 33.3%
Lactuca canadensis 44.4% 20.2% ND 21.3%
Borage Oil ND 37% 23% 16%

ND: Not detected.

Stability and Industrial Considerations

  • ALA: Highly prone to oxidation due to three double bonds, limiting its use in food processing. Canola oil breeding aims to reduce ALA content (<3%) to improve shelf life .
  • LA : More stable than ALA but still susceptible to oxidation. Dominates in most vegetable oils .

Key Research Findings and Contradictions

  • Cardioprotection: ALA derivatives (e.g., ethyl esters) mimic ALA's cardiovascular benefits, but combined administration with linoleic acid may enhance efficacy .

Biological Activity

Linolenic acid, specifically α-linolenic acid (ALA), is an essential omega-3 fatty acid critical for human health. It cannot be synthesized by the human body and must be obtained through diet. ALA is primarily found in plant oils, such as flaxseed oil, chia seeds, and walnuts. This article explores the biological activities of this compound, focusing on its effects on cancer, cardiovascular health, neurological function, and metabolic disorders.

Biological Functions and Mechanisms

1. Anticancer Properties
Recent studies have demonstrated that ALA exhibits significant anticancer effects. A notable study showed that ALA suppresses osteosarcoma cell proliferation and metastasis by inhibiting fatty acid synthase (FASN), a key enzyme involved in lipid metabolism that is often overexpressed in cancer cells. The study utilized various assays, including MTT and flow cytometry, to assess cell viability and apoptosis. Results indicated that ALA downregulated FASN expression and inhibited cell migration in a dose-dependent manner, suggesting its potential as a therapeutic agent for osteosarcoma treatment .

2. Cardiovascular Health
The Lyon Diet Heart Study highlighted the role of ALA in reducing cardiovascular disease risk. Participants consuming a Mediterranean diet rich in ALA showed a 70% reduction in cardiac events compared to those with lower ALA intake. Increased ALA intake was associated with favorable changes in lipid profiles, including reduced total cholesterol and triglycerides . Additionally, a case-control study indicated that higher adipose tissue levels of ALA correlated with a lower risk of nonfatal acute myocardial infarction .

3. Neurological Function
A deficiency in this compound can lead to severe neurological symptoms. In one case study, a child on a low-linolenic acid diet experienced numbness and weakness, which resolved upon reintroducing this compound into her diet. This underscores the importance of ALA for neurological health and development .

4. Anti-inflammatory Effects
ALA has been shown to modulate inflammatory responses through its metabolites, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These metabolites inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1 beta, contributing to anti-inflammatory effects . Furthermore, ALA's incorporation into cell membranes can enhance membrane fluidity and reduce platelet aggregation, which may help prevent thrombotic events .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AnticancerInhibits FASN; reduces proliferation/migration
Cardiovascular ProtectionReduces cardiac events; improves lipid profiles
Neurological HealthPrevents deficiency-related symptoms
Anti-inflammatoryModulates cytokine production; inhibits platelet aggregation

Case Studies

Case Study 1: Osteosarcoma Treatment
A study conducted on osteosarcoma cell lines demonstrated that treatment with ALA led to significant reductions in cell viability and migration rates. The findings suggest that ALA could be further explored as a complementary therapy in cancer treatment protocols targeting FASN inhibition.

Case Study 2: Cardiovascular Risk Reduction
In the Lyon Diet Heart Study, subjects consuming an ALA-rich diet exhibited significantly lower incidences of cardiac events over ten years compared to those with lower intakes. This long-term observation supports the role of dietary ALA in cardiovascular health maintenance.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying α-linolenic acid (ALA) in biological samples, and how are they validated?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for quantifying ALA, with nuclear magnetic resonance (NMR) spectroscopy used to confirm structural integrity . Validation requires calibration curves using certified standards, spike-and-recovery tests for matrix effects, and inter-laboratory reproducibility checks. For instance, NMR can distinguish ALA from other unsaturated fatty acids by analyzing proton shifts in the triacylglycerol backbone .

Q. How should researchers ensure ALA stability during experimental storage and handling?

ALA is prone to oxidation; thus, storage under inert atmospheres (e.g., nitrogen) at -80°C in amber vials is critical. Antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v can inhibit peroxidation . Handling protocols must minimize aerosol formation and exposure to strong oxidizers or acids, as these degrade ALA into hazardous byproducts (e.g., toxic fumes under combustion) .

Q. What experimental protocols are essential for correlating ALA levels with biomarkers like chlorophyll in algal studies?

Controlled growth conditions (light, temperature, nutrient media) and standardized extraction methods (e.g., Folch solvent system) are necessary. For example, in Chlorella pyrenoidosa, ALA content inversely correlates with chlorophyll-a, requiring spectrophotometric chlorophyll quantification alongside lipid profiling via GC . Statistical models (e.g., SAS general linear model) should account for biological replicates and treatment variables like streptomycin exposure .

Advanced Research Questions

Q. How can conflicting data on ALA retention rates in thermal processing studies be resolved?

Discrepancies arise from variations in extrusion parameters (temperature, shear stress) and matrix composition. A standardized retention formula, ALA Retention (%)=Post-extrusion ALAPre-extrusion ALA×100\text{ALA Retention (\%)} = \frac{\text{Post-extrusion ALA}}{\text{Pre-extrusion ALA}} \times 100, should be applied with controlled variables (e.g., 140–180°C for linseed extrusion) . Meta-analyses using mixed-effects models can isolate confounding factors, such as polyphenol additives that stabilize ALA during processing .

Q. What methodologies differentiate ALA isomers (α- vs. γ-linolenic acid) in complex lipid mixtures?

Reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS) resolves isomers by retention time and fragmentation patterns. For example, α-linolenic acid (omega-3; C18:3n-3) and γ-linolenic acid (omega-6; C18:3n-6) require selective ion monitoring (SIM) at m/z 278.2 and 280.3, respectively . Validation includes comparison with authenticated standards and enzymatic assays (e.g., Δ-15 desaturase specificity for α-ALA) .

Q. How can experimental designs optimize ALA yield in microbial or algal systems?

Stress induction strategies (e.g., nutrient limitation, light stress) enhance ALA synthesis. In Monoraphidium sp., streptomycin (180 μg/mL) reduced chlorophyll-a but increased ALA yield by 108% via redirected carbon flux . Kinetic modeling of growth phases and metabolomic profiling (e.g., GC-MS of fatty acid methyl esters) can identify optimal harvest times .

Q. What statistical approaches address contradictory findings in ALA’s role in oxidative stability?

Multivariate analysis (e.g., principal component analysis) disentangles ALA’s dual role as a peroxidation substrate and antioxidant precursor. Conflicting outcomes in lipid oxidation studies (e.g., pro-oxidant vs. anti-oxidant effects) require controlled variables like oxygen tension and transition metal ion levels . Bayesian hierarchical models improve reproducibility by weighting studies based on experimental rigor .

Q. Methodological Considerations

  • Data Reproducibility : Adhere to NIH preclinical guidelines (e.g., explicit reporting of growth conditions, n-values, and statistical thresholds) to enable replication .
  • Safety Protocols : Use fume hoods for ALA handling, and employ carbon dioxide extinguishers for lipid fires due to ALA’s flammability .
  • Ethical Reporting : Disclose isomer-specific limitations in fatty acid analyses to avoid misinterpretation of metabolic outcomes .

Properties

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
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InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-
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InChI Key

DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H30O2
Record name LINOLENIC ACID
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Related CAS

29857-63-4, Array
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DSSTOX Substance ID

DTXSID7025506
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Molecular Weight

278.4 g/mol
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Physical Description

Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid
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Boiling Point

446 °F at 17 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg]
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Mechanism of Action

Alpha Linolenic Acid or ALA is considered an essential fatty acid because it is required for human health, but cannot be synthesized by humans. It is in fact a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-inflammatory and anti-atherogenic properties. ALA metabolites may also inhibit the production of the pro-inflammatory eicosanoids, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as the pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Omega-3 fatty acids like ALA and its byproducts can modulate the expression of a number of genes, including those involved with fatty acid metabolism and inflammation. They regulate gene expression through their effects on the activity of transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family. Incorporation of ALA and its metabolites in cell membranes can affect membrane fluidity and may play a role in anti-inflammatory activity, inhibition of platelet aggregation and possibly in anti-proliferative actions of ALA. ALA is first metabolized by delta6 desaturease into steridonic acid.
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CAS No.

463-40-1
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Record name LINOLENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RBV727H71
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Record name alpha-Linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001388
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Melting Point

11.7 °F (NTP, 1992), -16.5 °C
Record name LINOLENIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20572
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Record name alpha-Linolenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00132
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-Linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Linolenic acid
Linolenic acid
Linolenic acid
Linolenic acid
Linolenic acid
Linolenic acid

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